molecular formula C18H18O5 B1250774 2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone

2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone

Cat. No. B1250774
M. Wt: 314.3 g/mol
InChI Key: SPWBEELZNSXNME-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',4'-trihydroxy-6'-methoxy-3',5'-dimethylchalcone is a member of the class of chalcones that is 3',5'-dimethylchalcone substituted by hydroxy groups at positions 2, 2' and 4' and a methoxy group at position 6'. Isolated from Psorothamnus polydenius, it exhibits antiparasitic activity. It has a role as a metabolite, an antileishmanial agent and a trypanocidal drug. It is a member of chalcones, a polyphenol and a monomethoxybenzene.
1-(2, 4-Dihydroxy-6-methoxy-3, 5-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. 1-(2, 4-Dihydroxy-6-methoxy-3, 5-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Antioxidant Activity

2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone, identified in the leaves of Artocarpus lowii, has demonstrated strong free radical scavenging activity. This indicates potential antioxidant applications, as shown by its ability to neutralize 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (Jamil et al., 2008).

Anticancer Activity

A study on Syzygium samarangense revealed that this compound exhibits significant cytotoxic activity against cancer cell lines, suggesting potential for anticancer applications. It showed particular effectiveness against the MCF-7 breast cancer cell line (Amor et al., 2007). Another study reported that this compound could inhibit human liver cancer SMMC-7721 cells, indicating its potential as a chemotherapeutic agent (Ye et al., 2005).

Antiprotozoal Properties

In an investigation of Psorothamnus polydenius, this compound demonstrated antiprotozoal activity against Leishmania donovani and Trypanosoma brucei. This suggests potential use in treating diseases caused by these protozoa (Salem & Werbovetz, 2005).

Glycemic Control

Research indicates that this compound has benefits in glucose control, showing strong inhibition of pancreatic α-amylase and potential in managing hyperglycemia (Hu et al., 2012).

Antitumor Activity

In a study conducted on human pancreatic cancer cell lines, this compound suppressed the growth of cancer cells, indicating its potential as a chemotherapeutic agent for human pancreatic cancer (Tuan et al., 2019).

Antifungal and Antibacterial Properties

A study on Myrica serrata showed that this compound has both antifungal and antibacterial properties, suggesting potential use in treating infections caused by certain fungi and bacteria (Gafner et al., 1996).

properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O5/c1-10-16(21)11(2)18(23-3)15(17(10)22)14(20)9-8-12-6-4-5-7-13(12)19/h4-9,19,21-22H,1-3H3/b9-8+

InChI Key

SPWBEELZNSXNME-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1O)C(=O)/C=C/C2=CC=CC=C2O)OC)C)O

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)C=CC2=CC=CC=C2O)OC)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone
Reactant of Route 2
2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone
Reactant of Route 3
2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone
Reactant of Route 4
2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone
Reactant of Route 5
2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone
Reactant of Route 6
2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.